![molecular formula C9H18ClNOSi B11883016 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one CAS No. 76128-63-7](/img/structure/B11883016.png)
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one is a chemical compound that belongs to the class of organosilicon compounds It features a seven-membered azepan-2-one ring with a chlorodimethylsilyl group attached to the methyl position
Preparation Methods
The synthesis of 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one typically involves the reaction of azepan-2-one with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to yield silane derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Hydrolysis: The chlorodimethylsilyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of silanols and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.
Scientific Research Applications
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and as a precursor for the synthesis of biologically active silanes and silanols.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes exploring their use as drug delivery agents and in the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including adhesives, sealants, and coatings. Its ability to form stable bonds with various substrates makes it useful in material science and engineering.
Mechanism of Action
The mechanism by which 1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one exerts its effects involves the interaction of the chlorodimethylsilyl group with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical bonds and structures. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one can be compared with other similar compounds, such as:
Chlorodimethylsilane: A simpler organosilicon compound with a similar chlorodimethylsilyl group but lacking the azepan-2-one ring.
Dimethylchlorosilane: Another related compound with two methyl groups attached to the silicon atom and a chlorine atom.
Silanols and Silanes: Compounds that result from the oxidation or reduction of chlorodimethylsilane derivatives.
The uniqueness of this compound lies in its combination of the azepan-2-one ring and the chlorodimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
76128-63-7 |
|---|---|
Molecular Formula |
C9H18ClNOSi |
Molecular Weight |
219.78 g/mol |
IUPAC Name |
1-[[chloro(dimethyl)silyl]methyl]azepan-2-one |
InChI |
InChI=1S/C9H18ClNOSi/c1-13(2,10)8-11-7-5-3-4-6-9(11)12/h3-8H2,1-2H3 |
InChI Key |
DXADCXNSMQBBCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)

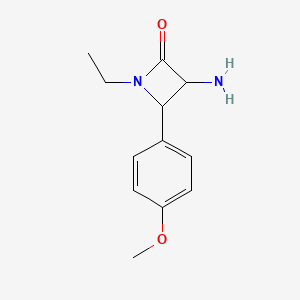

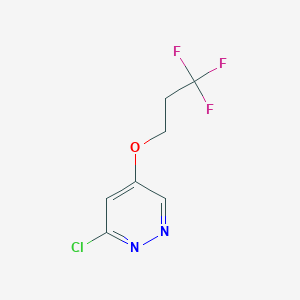
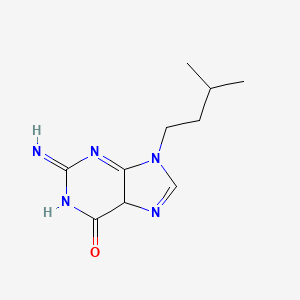

![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)


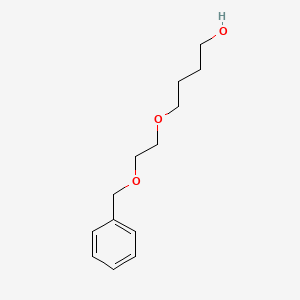
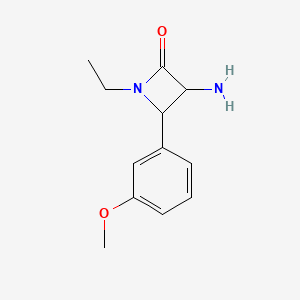
![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
